molecular formula C17H13NO3 B11843657 Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate CAS No. 87988-16-7

Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate

Cat. No.: B11843657
CAS No.: 87988-16-7
M. Wt: 279.29 g/mol
InChI Key: ACPPQJHGUIBRGR-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a quinoline core with a phenyl group at the 5-position, a hydroxyl group at the 6-position, and a carboxylate ester at the 7-position. Its distinct structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with β-ketoesters, followed by cyclization and functional group transformations. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol. The final esterification step involves the use of methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the quinoline core can intercalate with DNA, potentially affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

CAS No.

87988-16-7

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 6-hydroxy-5-phenylquinoline-7-carboxylate

InChI

InChI=1S/C17H13NO3/c1-21-17(20)13-10-14-12(8-5-9-18-14)15(16(13)19)11-6-3-2-4-7-11/h2-10,19H,1H3

InChI Key

ACPPQJHGUIBRGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=N2)C(=C1O)C3=CC=CC=C3

Origin of Product

United States

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